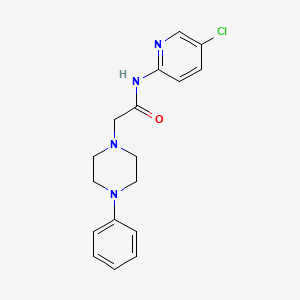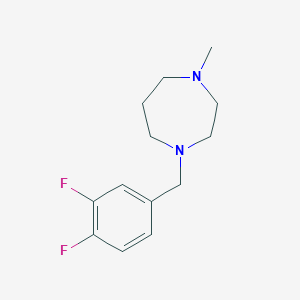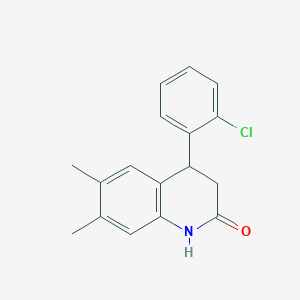![molecular formula C16H23N3O4S B5361715 1-acetyl-N-{4-[(dimethylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5361715.png)
1-acetyl-N-{4-[(dimethylamino)sulfonyl]phenyl}-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-{4-[(dimethylamino)sulfonyl]phenyl}-4-piperidinecarboxamide, also known as ADMP, is a chemical compound that has been studied for its potential therapeutic applications. ADMP belongs to the class of piperidinecarboxamide compounds, which have been found to have various biological activities.
Scientific Research Applications
1-acetyl-N-{4-[(dimethylamino)sulfonyl]phenyl}-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and cardiology. In oncology, this compound has been found to have anti-tumor activity by inhibiting the growth of cancer cells. In neurology, this compound has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, this compound has been found to have vasodilatory effects and can be used to treat hypertension.
Mechanism of Action
The mechanism of action of 1-acetyl-N-{4-[(dimethylamino)sulfonyl]phenyl}-4-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of cyclic nucleotide signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, which is a programmed cell death process. This compound has also been found to increase the levels of acetylated histones, which are involved in the regulation of gene expression. In addition, this compound has been found to increase the levels of cyclic nucleotides such as cAMP and cGMP, which are involved in various physiological processes such as vasodilation and neurotransmitter release.
Advantages and Limitations for Lab Experiments
1-acetyl-N-{4-[(dimethylamino)sulfonyl]phenyl}-4-piperidinecarboxamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been found to have low toxicity in animal studies. However, this compound has some limitations for lab experiments. It is a highly hydrophobic compound and can be difficult to dissolve in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of 1-acetyl-N-{4-[(dimethylamino)sulfonyl]phenyl}-4-piperidinecarboxamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate its potential as a vasodilator for the treatment of hypertension. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.
Synthesis Methods
The synthesis of 1-acetyl-N-{4-[(dimethylamino)sulfonyl]phenyl}-4-piperidinecarboxamide involves the reaction of 4-(dimethylamino)sulfonylbenzoyl chloride with 4-piperidinecarboxamide in the presence of a base. The resulting product is then acetylated to obtain this compound. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and HPLC.
properties
IUPAC Name |
1-acetyl-N-[4-(dimethylsulfamoyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-12(20)19-10-8-13(9-11-19)16(21)17-14-4-6-15(7-5-14)24(22,23)18(2)3/h4-7,13H,8-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMIRGPIVWUDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5361633.png)

![4-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5361639.png)
![5-{3-chloro-5-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5361643.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5361650.png)
![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(3-methylbenzyl)piperazine](/img/structure/B5361653.png)

![3-[(2-phenoxyacetyl)amino]phenyl acetate](/img/structure/B5361681.png)
![4-(2,4-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5361682.png)

![2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate](/img/structure/B5361690.png)
![7-(3-chloro-2-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5361691.png)
![3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5361700.png)
